molecular formula C12H21NO5 B14860570 Boc-D-Thr(Allyl)-OH

Boc-D-Thr(Allyl)-OH

Cat. No.: B14860570
M. Wt: 259.30 g/mol
InChI Key: WGBNSEZZQPQYHR-DTWKUNHWSA-N
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Description

Boc-D-Thr(Allyl)-OH is a derivative of D-threonine (Thr) where the hydroxyl (-OH) group is protected by an allyl ether moiety, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, due to the orthogonality of the Boc and allyl protecting groups. The allyl group offers advantages in selective deprotection under mild conditions (e.g., using palladium catalysts), enabling precise control during sequential peptide assembly .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid

InChI

InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1

InChI Key

WGBNSEZZQPQYHR-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Allyl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with an allyl group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and allyl bromide for allyl protection.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Thr(Allyl)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc or allyl protecting groups.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can be employed to remove the allyl group.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the allyl group.

Major Products Formed:

    Oxidation: Formation of Boc-D-Thr(Allyl)-one or Boc-D-Thr(Allyl)-al.

    Reduction: Formation of Boc-D-Thr-OH or D-Thr(Allyl)-OH.

    Substitution: Formation of Boc-D-Thr(Allyl)-X, where X is the substituent group.

Scientific Research Applications

Boc-D-Thr(Allyl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The allyl group protects the hydroxyl side chain, allowing for selective deprotection and further functionalization. The compound interacts with various reagents and catalysts to form peptide bonds and other chemical linkages, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The primary distinction between Boc-D-Thr(Allyl)-OH and its analogs lies in the choice of hydroxyl-protecting groups. Below is a comparative analysis:

Compound Protecting Group Molecular Formula Molecular Weight Stability Profile Deprotection Method
This compound Allyl ether C₁₃H₂₃NO₅ 275.35 g/mol Stable under acidic conditions Pd⁰-mediated cleavage
Boc-D-Thr(Bzl)-OH Benzyl ether C₁₆H₂₃NO₅ 309.4 g/mol Stable to bases, labile to H₂/Pd Hydrogenolysis
Boc-D-Thr(tBu)-OH tert-Butyl ether C₁₃H₂₅NO₅ 275.35 g/mol Acid-labile TFA or HCl
Boc-L-TYR(ALL)-OH Allyl ester C₁₇H₂₃NO₅ 333.37 g/mol Base-stable, acid-sensitive Pd⁰ or nucleophilic conditions

Physicochemical and Application-Based Comparisons

Solubility and Handling

  • This compound : Soluble in polar aprotic solvents (e.g., DMF, THF) but may require heating to 37°C for full dissolution .
  • Boc-D-Thr(Bzl)-OH : Similar solubility profile but prone to crystallization in cold storage .
  • Allyl-Containing Analogs : Allyl esters (e.g., Boc-L-TYR(ALL)-OH) show enhanced solubility in organic solvents due to reduced polarity .

Thermal and Chemical Stability

  • Allyl-protected compounds demonstrate moderate thermal stability (decomposition >150°C) but are susceptible to radical-mediated degradation .
  • Benzyl and tert-butyl derivatives exhibit higher thermal stability but lower compatibility with transition metal catalysts .

Research Findings and Data Highlights

Allylation Efficiency (NMR Studies)

  • Phenolic -OH: ≥97% allylation (allyl aryl ether formation) .
  • Carboxylic -OH: ≥91% allylation (allyl esters) .
  • Aliphatic -OH: 45–70% allylation (allyl carbonates/ethers) .

Stability Under Deprotection Conditions

  • Allyl ethers remain intact during Boc deprotection (TFA treatment) but are cleaved rapidly using Pd(PPh₃)₄ and allyl scavengers (e.g., morpholine) .
  • Benzyl ethers require hydrogenolysis, which may reduce disulfide bonds or modify sensitive residues .

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